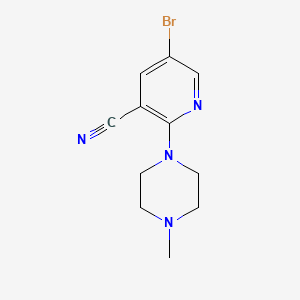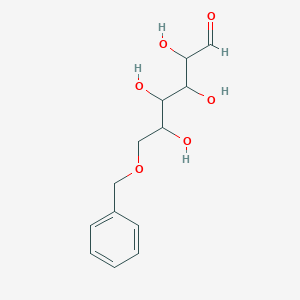
6-O-Benzyl-D-glucose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-O-Benzyl-D-glucose is a derivative of D-glucose where the hydroxyl group at the sixth carbon is replaced by a benzyl group. This modification is often used in carbohydrate chemistry to protect the hydroxyl group during various synthetic procedures. The benzyl group can be selectively removed under specific conditions, making it a valuable intermediate in the synthesis of more complex carbohydrate structures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-O-Benzyl-D-glucose typically involves the selective protection of the hydroxyl group at the sixth position of D-glucose. One common method is the benzylation of 1-O-protected glucoses using sodium hydride and benzyl bromide in dimethylformamide (DMF) at room temperature . The reaction conditions need to be carefully controlled to achieve high yields and selectivity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and high yield. The purification of the product is typically achieved through crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 6-O-Benzyl-D-glucose can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Benzyl bromide and sodium hydride in DMF are commonly used for benzylation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the primary alcohol group can yield an aldehyde or carboxylic acid, while reduction can yield the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
6-O-Benzyl-D-glucose has several applications in scientific research:
Chemistry: It is used as a protecting group in the synthesis of complex carbohydrates and glycoconjugates.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme specificity.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of various carbohydrate-based materials and chemicals.
Wirkmechanismus
The mechanism of action of 6-O-Benzyl-D-glucose involves its role as a protecting group. The benzyl group protects the hydroxyl group at the sixth position during synthetic procedures, preventing unwanted reactions. The benzyl group can be selectively removed under specific conditions, allowing for further functionalization of the carbohydrate molecule.
Vergleich Mit ähnlichen Verbindungen
6-O-Benzyl-D-galactose: Similar to 6-O-Benzyl-D-glucose but derived from D-galactose.
6-O-Benzyl-D-mannose: Derived from D-mannose and used for similar protective purposes.
Uniqueness: this compound is unique due to its specific structure and the selective protection it offers at the sixth position. This selectivity is crucial in the synthesis of complex carbohydrates and glycoconjugates, making it a valuable tool in carbohydrate chemistry.
Eigenschaften
Molekularformel |
C13H18O6 |
|---|---|
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
2,3,4,5-tetrahydroxy-6-phenylmethoxyhexanal |
InChI |
InChI=1S/C13H18O6/c14-6-10(15)12(17)13(18)11(16)8-19-7-9-4-2-1-3-5-9/h1-6,10-13,15-18H,7-8H2 |
InChI-Schlüssel |
HPOAPWNPKAETIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCC(C(C(C(C=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



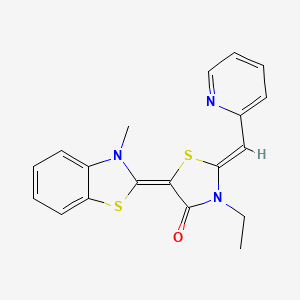
![Methyl pyrazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B12086333.png)
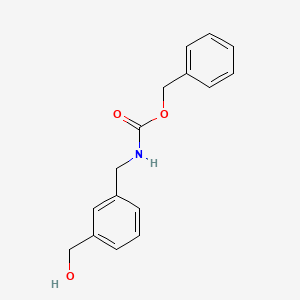
![14-Ethyl-4,6,19-trimethoxy-16-(methoxymethyl)-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-21-ol](/img/structure/B12086340.png)
![3-[(4-Methyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B12086341.png)
![N-[(3-Aminophenyl)methyl]ethane-1-sulfonamide](/img/structure/B12086354.png)
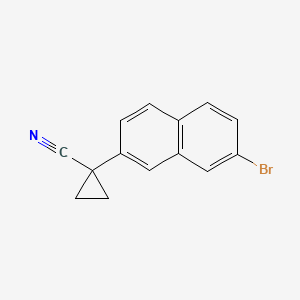
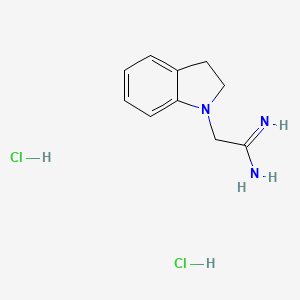
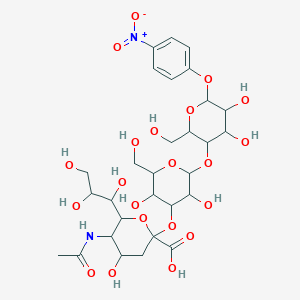
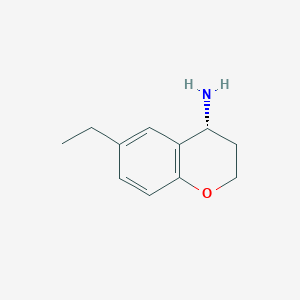
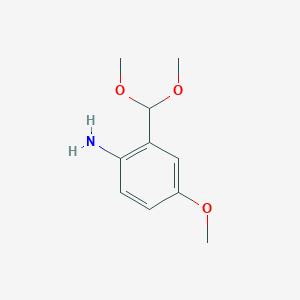
![[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanol](/img/structure/B12086394.png)
